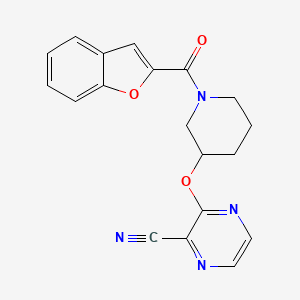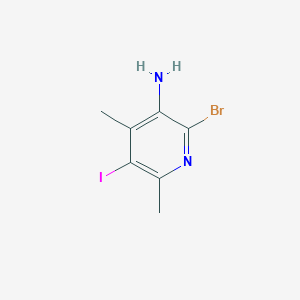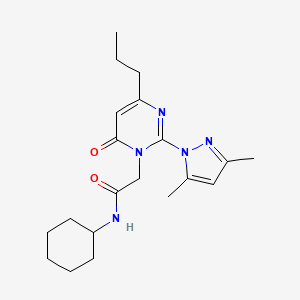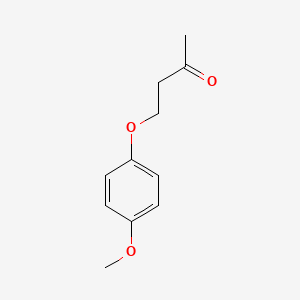![molecular formula C27H31N5OS B2790905 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE CAS No. 398998-07-7](/img/structure/B2790905.png)
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety and a phenylthiourea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with phenylthiourea under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiourea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenylthiourea group may contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its inhibitory activity against human carbonic anhydrase.
1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one: Explored for its anticonvulsant properties.
Uniqueness
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE stands out due to its unique combination of a benzhydrylpiperazine moiety and a phenylthiourea group, which imparts distinct chemical and pharmacological properties.
Propiedades
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5OS/c33-25(29-30-27(34)28-24-14-8-3-9-15-24)16-17-31-18-20-32(21-19-31)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,26H,16-21H2,(H,29,33)(H2,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNAZEDBNFVNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NNC(=S)NC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)


![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2790835.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)
![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

